molecular formula C12H13FN2 B095534 9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole CAS No. 15918-85-1

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

Katalognummer: B095534
CAS-Nummer: 15918-85-1
Molekulargewicht: 204.24 g/mol
InChI-Schlüssel: PAOLJJUVRCDQAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is a complex organic compound characterized by a seven-membered azepino ring fused to an indole structure. This compound is notable for its potential therapeutic applications and its unique chemical properties, which make it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole typically involves the Pictet–Spengler type condensation of tryptamine derivatives with aldehydes or ketones. This reaction is a classic method for assembling indole-annulated heterocyclic structures. The process can be further expanded to include the direct C–H functionalization of 2-alkyl tryptamines, where the non-activated methylene group participates in a seven-membered ring formation with aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced chemical engineering techniques could facilitate the large-scale synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Wissenschaftliche Forschungsanwendungen

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is unique due to its specific fluorine substitution, which can significantly alter its chemical properties and biological activity compared to other similar compounds. This makes it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

15918-85-1

Molekularformel

C12H13FN2

Molekulargewicht

204.24 g/mol

IUPAC-Name

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

InChI

InChI=1S/C12H13FN2/c13-8-1-2-11-10(7-8)9-3-5-14-6-4-12(9)15-11/h1-2,7,14-15H,3-6H2

InChI-Schlüssel

PAOLJJUVRCDQAE-UHFFFAOYSA-N

SMILES

C1CNCCC2=C1C3=C(N2)C=CC(=C3)F

Kanonische SMILES

C1CNCCC2=C1C3=C(N2)C=CC(=C3)F

Key on ui other cas no.

15918-85-1

Synonyme

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.